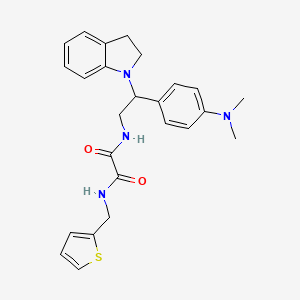

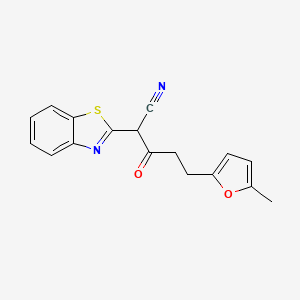

N1-(2-(4-(二甲氨基)苯基)-2-(吲哚-1-基)乙基)-N2-(噻吩-2-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives, which are crucial components of many biologically active compounds, is explored in the first paper. The study focuses on the creation of new derivatives by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole. The reactions are influenced by the redox potential of the starting amides and steric factors. The paper reports that if a free C=C bond is present in the quinoid ring of the starting arylsulfonamides, the reaction follows a 1,4-addition scheme, leading to the formation of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides. These compounds are highlighted for their potential biological activity. The study also notes that the reaction with 2,3-dimethylindole can lead to both reduction and 1,4-addition, with the 1,4-addition product being obtained only for the 2,3-dimethyl derivative, which has the lowest redox potential among the investigated aroylamides .

Molecular Structure Analysis

The second paper discusses the molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline. The complex is characterized by a hydrogen bond and π-π* interactions, which are significant in understanding the molecular structure of the compound . The geometry of the dimethylaminophenyl moiety in both molecules suggests a contribution from the para-quinonoid structure. Additionally, intermolecular contacts shorter than 3.2 Å are observed between adjacent complexes, which are arranged in double layers .

Chemical Reactions Analysis

The first paper provides insight into the chemical reactions involving indole derivatives. The potential biological activities of the synthesized compounds are predicted using the PASS program, indicating a wide range of activities such as para amino benzoic acid antagonist and glutamyl endopeptidase II inhibitor. The study emphasizes the importance of the redox potential and steric factors in determining the course of the reactions, which can lead to products with significant biological implications .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide," they do provide valuable information on related compounds. The first paper suggests that the synthesized indole derivatives could exhibit a range of biological activities, which may imply certain physicochemical properties necessary for biological interactions. The second paper's discussion of molecular complexes and intermolecular interactions provides a foundation for understanding how such properties might influence the behavior of similar compounds .

科学研究应用

受体激动剂特性

5-HT1D受体激动剂

具有结构相似性的吲哚衍生物已被研究其与5-HT1A、5-HT1D alpha和5-HT1D beta受体的结合亲和力。这些化合物在5-HT1D受体上显示激动剂活性,表明在神经学研究和治疗中具有潜在应用,特别是对于受这些受体调节的疾病,例如偏头痛和抑郁症(Barf等人,1996)。

受体的变构调节

CB1受体变构调节

与目标化合物具有核心结构特征的吲哚-2-甲酰胺已被证明可以变构调节CB1受体。这种调节影响受体的结合亲和力和功效,表明在管理与CB1受体活性相关的疾病(例如疼痛、肥胖和中枢神经系统疾病)中具有治疗潜力(Khurana等人,2014)。

合成中间体和催化

催化和合成应用

含有噻吩和吲哚单元的化合物是有机合成中的有价值的中间体,为多种治疗剂提供了途径。它们参与烷基化和闭环等关键反应,能够合成结构复杂且具有生物学意义的分子(De等人,2017)。

抗癌应用

博来霉素扩增

某些二甲氨基衍生物表现出与DNA相互作用,从而放大化疗剂博来霉素的作用的能力。这种基于与DNA的结构相互作用的扩增机制突出了开发辅助疗法的潜力,该疗法可以提高现有癌症治疗的疗效(Strekowski等人,1986)。

药物开发与优化

动力蛋白GTP酶抑制

基于吲哚的化合物通过结构优化已被确定为动力蛋白GTP酶的抑制剂,动力蛋白GTP酶是一种参与网格蛋白介导的内吞作用的酶。此类抑制剂有望用于治疗与内吞作用相关的疾病,包括病毒感染和某些遗传疾病(Gordon等人,2013)。

属性

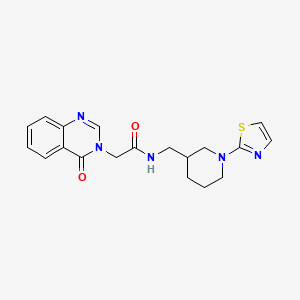

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c1-28(2)20-11-9-19(10-12-20)23(29-14-13-18-6-3-4-8-22(18)29)17-27-25(31)24(30)26-16-21-7-5-15-32-21/h3-12,15,23H,13-14,16-17H2,1-2H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZIZHDMADCTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2517022.png)

![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)